molecular formula C14H21N3O4 B2435495 (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1396785-28-6

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2435495
CAS No.: 1396785-28-6
M. Wt: 295.339
InChI Key: DWJIKRGIBYCMRU-UHFFFAOYSA-N
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Description

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C14H21N3O4 and its molecular weight is 295.339. The purity is usually 95%.
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Biological Activity

The compound (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a spirocyclic molecule that has garnered interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C13H17N3O3C_{13}H_{17}N_{3}O_{3}, with a molecular weight of approximately 251.29 g/mol. The structure includes a spirocyclic core that contributes to its unique biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Core : This is achieved through intramolecular nucleophilic substitution reactions.
  • Introduction of Functional Groups : The dimethyl, dioxa, and azaspiro groups are introduced via a series of substitution and addition reactions.
  • Attachment of the Pyrazolyl Group : The final step involves attaching the 3-methoxy-1-methyl-1H-pyrazol-4-yl group through acylation reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Preliminary studies suggest that it may possess anticancer activity , potentially through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. The compound's ability to interact with enzymes or receptors may enhance its efficacy in targeting cancer cells.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties . Its mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological contexts.

The proposed mechanism of action includes:

  • Binding to Enzymes/Receptors : The spirocyclic structure may enhance binding affinity to specific molecular targets, modulating their activity.
  • Signal Transduction Pathways : It may affect pathways related to cell survival and apoptosis, which are crucial in cancer progression and inflammation.

Comparative Analysis

To better understand its unique properties, it is useful to compare this compound with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonaneSimilar spirocyclic structureLacks the pyrazolyl group
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(phenyl)methanoneSimilar core structureDifferent substituents affecting reactivity

The presence of the pyrazolyl group in this compound enhances its solubility and potential interactions with biological targets compared to other similar compounds.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • A study demonstrated its potential as an anticancer agent by showing significant cytotoxic effects on various cancer cell lines.
  • Another investigation focused on its anti-inflammatory properties, revealing a reduction in inflammatory markers in vitro.

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-13(2)20-8-14(9-21-13)6-17(7-14)12(18)10-5-16(3)15-11(10)19-4/h5H,6-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJIKRGIBYCMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CN(N=C3OC)C)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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